molecular formula C17H15NO B10845491 7-(4-Methoxyphenyl)-2-methylquinoline

7-(4-Methoxyphenyl)-2-methylquinoline

Cat. No.: B10845491
M. Wt: 249.31 g/mol
InChI Key: NCNHXSMXZZAGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Methoxyphenyl)-2-methylquinoline is a synthetically designed quinoline derivative of significant interest in medicinal chemistry and anticancer drug discovery. Quinoline scaffolds are recognized for their diverse biological activities and are frequently investigated as core structures in developing novel therapeutic agents . This compound is of particular value in oncology research. Structural analogs, specifically 5,6,7-trimethoxy-N-phenylquinolin-4-amines, have demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) . The mechanism of action for this class of compounds involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and the induction of cellular apoptosis . Furthermore, quinoline derivatives are known to be explored as inhibitors of other targets, such as tyrosine kinases and topoisomerases . Beyond oncology, quinoline derivatives are also explored for their antimicrobial potential. Research into hybrid molecules incorporating quinoline and other bioactive moieties has led to compounds with promising activity against various bacterial and fungal pathogens . Please note that this product is intended for research and development use only. It must be handled by qualified professionals in a laboratory setting and is not intended for diagnostic or therapeutic applications, whether in humans or animals.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-methylquinoline

InChI

InChI=1S/C17H15NO/c1-12-3-4-14-5-6-15(11-17(14)18-12)13-7-9-16(19-2)10-8-13/h3-11H,1-2H3

InChI Key

NCNHXSMXZZAGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(4-Methoxyphenyl)-2-methylquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted anilines and ketones, followed by cyclization. For example, introducing the 4-methoxyphenyl group at position 7 may involve Friedel-Crafts alkylation or Suzuki coupling . Optimization includes adjusting temperature (e.g., reflux in ethanol or methanol), catalyst selection (e.g., palladium for cross-coupling), and solvent polarity to improve yield. Purity is enhanced via column chromatography using gradients of ethyl acetate/hexane .

Q. Which analytical techniques are most effective for characterizing 7-(4-Methoxyphenyl)-2-methylquinoline?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the quinoline core. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups like methoxy (–OCH₃) and methyl (–CH₃). High-Performance Liquid Chromatography (HPLC) ensures purity ≥95% .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : Quinoline derivatives with methoxyphenyl groups often exhibit antimicrobial or anticancer activity. For example, similar compounds inhibit topoisomerase II or disrupt bacterial cell membranes. Assays like MIC (Minimum Inhibitory Concentration) against E. coli or cytotoxicity studies on cancer cell lines (e.g., MTT assay on HeLa cells) are standard .

Advanced Research Questions

Q. How do structural modifications at position 2 (methyl) and 7 (methoxyphenyl) affect bioactivity?

  • Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies reveal that:

  • Position 2 : Replacing methyl with bulkier groups (e.g., ethyl) may enhance lipophilicity, improving membrane permeability but reducing solubility .
  • Position 7 : Electron-donating groups (e.g., methoxy) stabilize aromatic interactions with target enzymes, while halogens (e.g., chloro) increase electrophilicity .
  • Experimental Design : Synthesize analogs (e.g., 7-chloro or 7-fluoro derivatives) and compare IC₅₀ values in enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological data for quinoline derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum content) or cell line specificity. To address this:

  • Standardization : Use identical cell lines (e.g., HepG2 for liver toxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Data Validation : Replicate studies with orthogonal assays (e.g., ATP-based viability assays alongside flow cytometry) .

Q. What strategies mitigate solubility challenges during in vitro testing of 7-(4-Methoxyphenyl)-2-methylquinoline?

  • Methodological Answer : Poor aqueous solubility is common due to the hydrophobic quinoline core. Solutions include:

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes.
  • Derivatization : Introduce polar groups (e.g., –OH at position 4) via oxidation, balancing solubility and activity .

Q. Which computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with proteins like DNA gyrase. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Validate predictions with Surface Plasmon Resonance (SPR) for binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.